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molecular formula C7H8BrN B1276313 2-Bromo-5-methylaniline CAS No. 53078-85-6

2-Bromo-5-methylaniline

Cat. No. B1276313
M. Wt: 186.05 g/mol
InChI Key: QTAQWOXSUFGGKH-UHFFFAOYSA-N
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Patent
US06774245B2

Procedure details

4-Bromo-3-nitrotoluene (60.35 g, 279 mmol), 5% by weight platinum carbon (1.09 g, 0.28 mmol) and triethylamine (112.93 g, 1116 mmol) were stirred under heating at 100° C., to which formic acid (99%) (42.39 g, 921 mmol) was added dropwise over 20 minutes. After stirring for 12 hours, it was brought back to room temperature, and then 100 ml of ethyl acetate and 100 ml of water were added thereto. After stirring well, it was filtered through celite to remove platinum carbon. By further adding 200 ml of ethyl acetate and 100 ml of water, it was extracted, the organic phase was washed with water (300 ml×3 times), and dried on magnesium sulfate. The solvent was evaporated to obtain 2-bromo-5-methylaniline (51.30 g, 276 mmol). The yield was 99%.
Quantity
60.35 g
Type
reactant
Reaction Step One
Quantity
112.93 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
catalyst
Reaction Step One
Quantity
42.39 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-])=O.C(N(CC)CC)C.C(O)=O.C(OCC)(=O)C>[C].[Pt].O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[NH2:9] |f:4.5|

Inputs

Step One
Name
Quantity
60.35 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
112.93 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.09 g
Type
catalyst
Smiles
[C].[Pt]
Step Two
Name
Quantity
42.39 g
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was brought back to room temperature
STIRRING
Type
STIRRING
Details
After stirring well
FILTRATION
Type
FILTRATION
Details
it was filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove platinum carbon
ADDITION
Type
ADDITION
Details
By further adding 200 ml of ethyl acetate and 100 ml of water, it
EXTRACTION
Type
EXTRACTION
Details
was extracted
WASH
Type
WASH
Details
the organic phase was washed with water (300 ml×3 times)
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(N)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 276 mmol
AMOUNT: MASS 51.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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